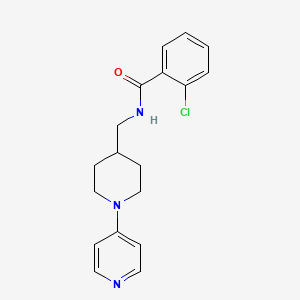

2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Bioactivity : Benzamides, including variants structurally related to 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, have been synthesized and their bioactivity studied. Copper and Cobalt complexes of these benzamides showed significant antibacterial activity against various bacterial strains, including E. coli and S. aureus. These complexes exhibited better activities than some standard antibiotics like ampicillin (Khatiwora et al., 2013).

Nonaqueous Capillary Electrophoresis : This compound and related substances have been separated using nonaqueous capillary electrophoretic methods. This process is effective for quality control in pharmaceutical contexts, highlighting the compound's role in drug analysis (Ye et al., 2012).

Glycine Transporter 1 Inhibitors : Structurally similar compounds have been identified as potent glycine transporter 1 (GlyT1) inhibitors, which are relevant in developing treatments for central nervous system disorders (Yamamoto et al., 2016).

Antineoplastic Agent Metabolism : This compound is structurally similar to flumatinib, an antineoplastic tyrosine kinase inhibitor. The study of flumatinib's metabolism in patients with chronic myelogenous leukemia (CML) shows its metabolism involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, which could be relevant to similar compounds (Gong et al., 2010).

Serotonin 4 Receptor Agonist : Related benzamide derivatives have been synthesized as serotonin 4 receptor agonists. These agonists are significant for their roles in gastrointestinal motility and have potential as oral drugs (Sonda et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of the target’s function

Biochemical Pathways

It is known that similar compounds can interfere with the normal functioning of mycobacterium tuberculosis, suggesting that they may affect the biochemical pathways essential for the survival and replication of this bacterium .

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting potential anti-tubercular activity .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra

Cellular Effects

The compound has been shown to have effects on various types of cells. In particular, it has been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It influences cell function by inhibiting the growth of this bacterium

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation

Properties

IUPAC Name |

2-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c19-17-4-2-1-3-16(17)18(23)21-13-14-7-11-22(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWPOISGSVGFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one](/img/structure/B2464507.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2464508.png)

![4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2464511.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2464515.png)

![3-[(3-Pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonylmethyl]-1,2-benzoxazole](/img/structure/B2464522.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2464525.png)

![N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide](/img/structure/B2464528.png)

![N-(3,4-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2464530.png)